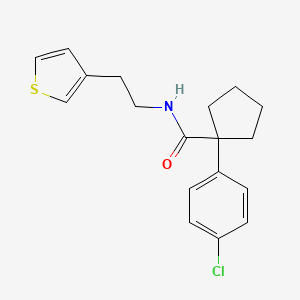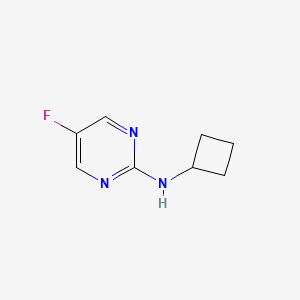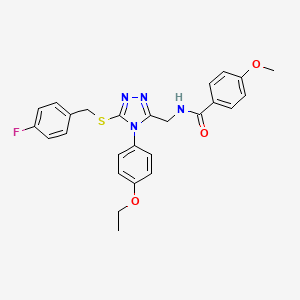![molecular formula C10H6Cl2N2OS B2896148 4-氯-2-[(2-氯苯基)氨基]-1,3-噻唑-5-甲醛 CAS No. 460730-09-0](/img/structure/B2896148.png)
4-氯-2-[(2-氯苯基)氨基]-1,3-噻唑-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde” is an organic compound . It is a potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Chemical Reactions Analysis
This compound, being an aromatic amine, exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid with an off-white to pale beige color . It has a predicted density of 1.205±0.06 g/cm3, a melting point of 45.0 to 49.0 °C, and a boiling point of 334.6±17.0 °C . It is slightly soluble in chloroform and methanol, but almost insoluble in water .科学研究应用
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. The synthesis of analogues based on the pharmacophoric features of tubulin inhibitors has shown significant activity against various cancer cell lines . For instance, one analogue demonstrated notable anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines at a concentration of 10 µM .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target sites. The analogues of this compound have been subjected to molecular docking against the active site of the tubulin–combretastatin A4 complex, showing efficient binding . This suggests a potential pathway for the development of new anticancer drugs.
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. They have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . This highlights the compound’s potential in developing new antimicrobial agents to combat drug resistance.
Antiproliferative Agents
The compound’s derivatives have also been studied for their antiproliferative effects, particularly against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This application is significant in the search for new treatments for breast cancer.
Drug Resistance Combat
The thiazole nucleus, a part of this compound’s structure, has been reported to block the biosynthesis of certain bacterial lipids, which could be a novel mechanism to fight against microbial resistance . This is particularly important in the era of rising antimicrobial resistance.
Cytotoxicity Activity
Research has indicated that certain derivatives of this compound exhibit cytotoxicity activity on human tumor cell lines . This application is crucial for the development of new therapies that can selectively target and kill cancer cells.
安全和危害
未来方向
The future directions for this compound could involve its use in the synthesis of fluorescent dyes, where it could be used as a raw material for marking biomolecules or in the preparation of luminescent materials in materials science . It could also be used in the synthesis of polymers and high molecular weight materials to improve material properties .
属性
IUPAC Name |
4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOLLXMKLFPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)